N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide
Description
N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopentane ring substituted with difluoromethyl groups, a carboxamide functional group, and a phenyl ring substituted with chloro and dimethylaminoethoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF2N2O2/c1-21(2)7-8-23-14-4-3-12(9-13(14)17)20-15(22)11-5-6-16(18,19)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESBVAIQRJOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)NC(=O)C2CCC(C2)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide typically involves multiple steps:
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Formation of the Cyclopentane Ring: : The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a difluoromethyl-substituted cyclopentane can be prepared via a cyclization reaction of a suitable diene with a difluorocarbene source.
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves reacting the cyclopentane derivative with an amine, such as 3-chloro-4-[2-(dimethylamino)ethoxy]aniline, under appropriate conditions.
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Substitution Reactions: : The phenyl ring is functionalized with chloro and dimethylaminoethoxy groups through nucleophilic substitution reactions. These reactions typically involve the use of chlorinating agents and dimethylaminoethanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of specific biochemical pathways.
Chemical Biology: The compound serves as a tool to probe the mechanisms of action of related compounds and to develop new derivatives with enhanced biological activity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide
- N-[3-chloro-4-(methylamino)phenyl]-3,3-difluorocyclopentane-1-carboxamide
Uniqueness
Compared to similar compounds, N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both difluoromethyl groups on the cyclopentane ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
